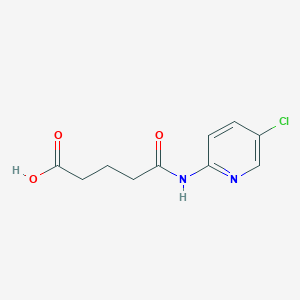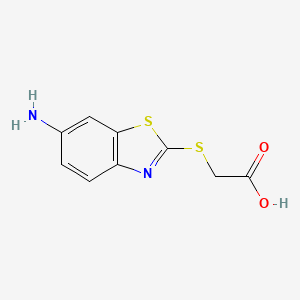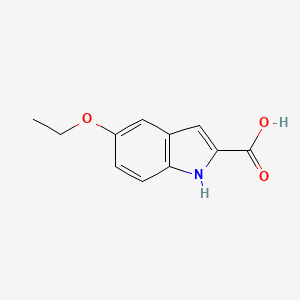
5-乙氧基-1H-吲哚-2-羧酸
描述
5-Ethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物形成
新化合物合成:包括5-乙氧基-1H-吲哚-2-羧酸衍生物在内的吲哚羧酸可用于合成新化合物,如吲哚-苯并咪唑。这些化合物是从苯基肼和丙酮酸在高温条件下制备而成的,表明吲哚羧酸在化学合成中的多功能性 (Wang et al., 2016)。
吲哚衍生物形成:研究表明磺甲基基团转化为甲酰基功能在吲哚衍生物中的转化,展示了化学修饰和新吲哚基结构的潜力 (Pete, Parlagh, & Tőke, 2003)。
结构和光谱分析
结构研究:已经分析了相关化合物如5-甲氧基吲哚-3-乙酸的晶体结构,揭示了氢键二聚体形成和分子构象的见解,这对于理解这些化合物的物理和化学性质至关重要 (Sakaki, Wakahara, Fujiwara, & Tomita, 1975)。
光谱分析:已经采用FT-IR、FT-Raman、UV和NMR等光谱方法来表征类似5-乙氧基-1H-吲哚-2-羧酸衍生物的分子,提供了关于它们的电子性质和分子性质的详细见解 (Almutairi et al., 2017)。
生物和药用应用
β-淀粉样蛋白聚集抑制:一些5-乙氧基-1H-吲哚-2-羧酸衍生物已被设计和合成为β-淀粉样蛋白纤维组装的抑制剂,尽管观察到的活性微不足道,这表明在这个领域需要更多的研究 (Lee & Jeon, 2005)。
人类色氨酸氨基转移酶-I的抑制剂:已经确定了3-(2-羧乙基)-1H-吲哚-2-羧酸的衍生物作为人类色氨酸氨基转移酶-I的潜在抑制剂,这是几个生物途径中相关的酶 (Akladios et al., 2012)。
作用机制
Target of Action
Indole derivatives are known to have a significant impact on physiological, biochemical, and metabolic processes in various organisms . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cell biology . For example, some indole derivatives have been reported to inhibit influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Ethoxy-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are essential for the synthesis of serotonin and other indole derivatives, which are vital for numerous physiological processes. The nature of these interactions often involves the binding of 5-Ethoxy-1H-indole-2-carboxylic acid to the active sites of these enzymes, influencing their catalytic activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
5-Ethoxy-1H-indole-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Additionally, 5-Ethoxy-1H-indole-2-carboxylic acid can alter gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 5-Ethoxy-1H-indole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, 5-Ethoxy-1H-indole-2-carboxylic acid can inhibit the activity of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, thereby affecting the levels of tryptophan and its metabolites. Additionally, this compound can activate nuclear receptors, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethoxy-1H-indole-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 5-Ethoxy-1H-indole-2-carboxylic acid can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression changes.
Dosage Effects in Animal Models
The effects of 5-Ethoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, 5-Ethoxy-1H-indole-2-carboxylic acid can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where specific dosages are required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
5-Ethoxy-1H-indole-2-carboxylic acid is involved in several metabolic pathways, including the metabolism of tryptophan and the synthesis of serotonin and other indole derivatives . This compound interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the metabolic flux and levels of metabolites. These interactions are crucial for maintaining the balance of neurotransmitters and other bioactive compounds in the body.
Transport and Distribution
The transport and distribution of 5-Ethoxy-1H-indole-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by amino acid transporters and can bind to plasma proteins, influencing its localization and accumulation in different tissues. The distribution of 5-Ethoxy-1H-indole-2-carboxylic acid is essential for its biological activity, as it determines the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of 5-Ethoxy-1H-indole-2-carboxylic acid can affect its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Ethoxy-1H-indole-2-carboxylic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes and maintaining cellular homeostasis.
属性
IUPAC Name |
5-ethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBIHHDQRATDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360104 | |
| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93476-60-9 | |
| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


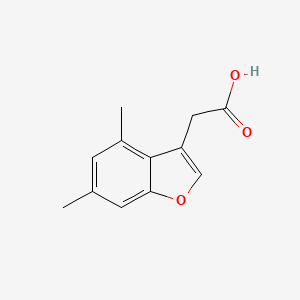
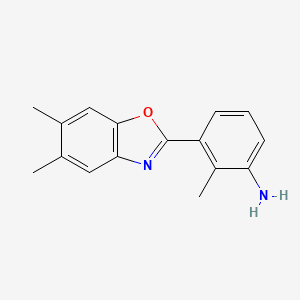
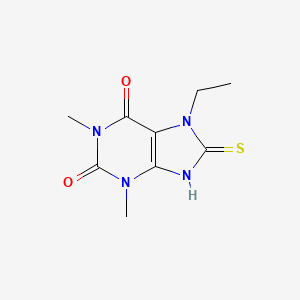
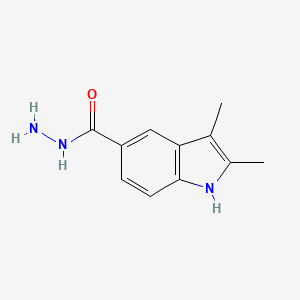
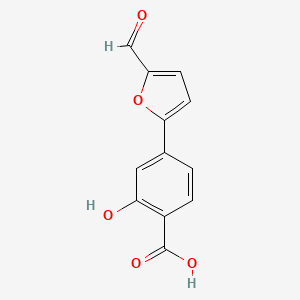


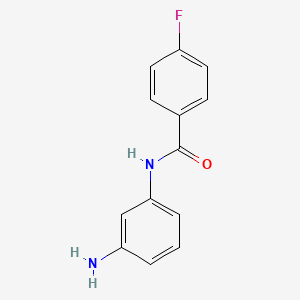


![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)
![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)
